
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is a chemical compound that features a brominated pyridine ring attached to an ethyl group, which is further linked to a methanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate typically involves the reaction of 6-bromo-3-pyridyl ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves careful control of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products:
Nucleophilic Substitution: Substituted pyridines.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents.
Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Material Science: Utilized in the preparation of functional materials and polymers.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in the modification of proteins and nucleic acids .
Comparación Con Compuestos Similares
- 1-(6-Chloro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Fluoro-3-pyridyl)ethyl Methanesulfonate
- 1-(6-Iodo-3-pyridyl)ethyl Methanesulfonate
Comparison: 1-(6-Bromo-3-pyridyl)ethyl Methanesulfonate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different electronic and steric properties, affecting its behavior in chemical reactions and biological systems .
Propiedades
Fórmula molecular |
C8H10BrNO3S |
|---|---|
Peso molecular |
280.14 g/mol |
Nombre IUPAC |
1-(6-bromopyridin-3-yl)ethyl methanesulfonate |
InChI |
InChI=1S/C8H10BrNO3S/c1-6(13-14(2,11)12)7-3-4-8(9)10-5-7/h3-6H,1-2H3 |
Clave InChI |
ZXEHTPWMCUHHEE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CN=C(C=C1)Br)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


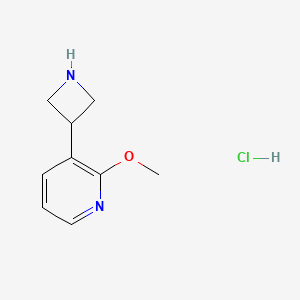
![6-Chloro-3-fluoro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13699165.png)
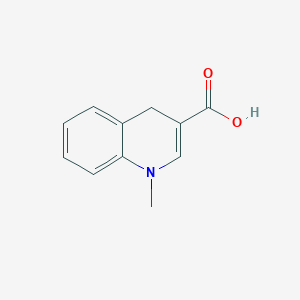
![Potassium (S)-Trifluoro[(3-methyl-1-piperidyl)methyl]borate](/img/structure/B13699171.png)
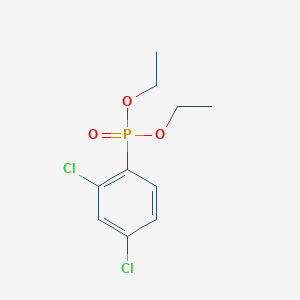
![4-[(tert-Butyldiphenylsilyl)oxy]benzylamine](/img/structure/B13699189.png)
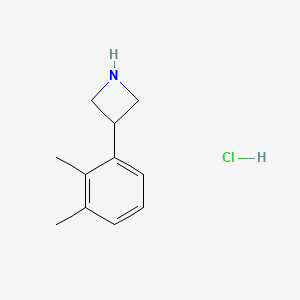


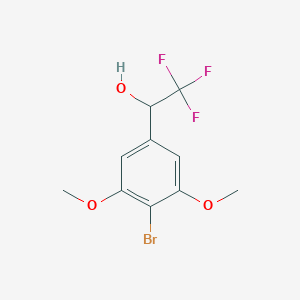


![2-[(4-Boc-1-piperazinyl)sulfonyl]ethanol](/img/structure/B13699232.png)
![(2S,4S)-1-Cbz-4-hydroxy-2-[4-(methoxycarbonyl)phenyl]piperidine](/img/structure/B13699233.png)
